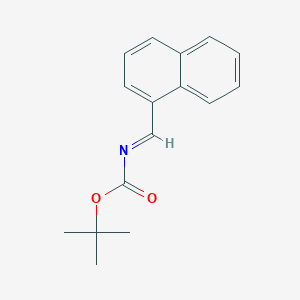

![molecular formula C8H6ClN3O2 B1370618 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1015846-76-0](/img/structure/B1370618.png)

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Descripción general

Descripción

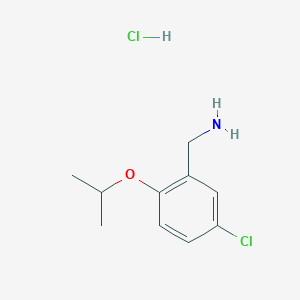

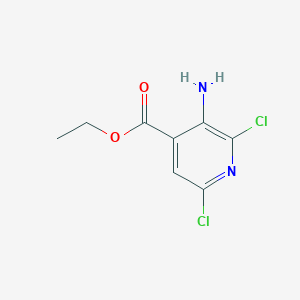

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C8H6ClN3O2 . It has a molecular weight of 211.61 .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClN3O2/c1-4-2-10-7-5 (9)6 (8 (13)14)11-12 (7)3-4/h2-3H,1H3, (H,13,14) . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core in the molecule .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Regioselective Synthesis : 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides synthesis involves the preparation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, which is then treated with various reagents to produce 7-substituted derivatives. This process demonstrates the regioselectivity of N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, influenced by the carboxy function (Drev et al., 2014).

Chemical Reactivity Studies : Research on 3,6,7-trisubstituted pyrazolo[1,5-a]pyrimidine derivatives explores their chemical reactivity, including catalytic hydrogenation and treatment with various reagents to undergo ring transformation and cyclization (Kurihara et al., 1981).

Crystal and Molecular Structure : The crystal structure of a derivative, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been determined, contributing to the understanding of the structural aspects of pyrazolo[1,5-a]pyrimidine compounds (Lu Jiu-fu et al., 2015).

Biological Activity Studies

Antimicrobial Activity : Synthesis and evaluation of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been conducted, with several compounds tested for antimicrobial activity (Gein et al., 2009).

Synthesis and Evaluation for Antimicrobial Activity : A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized, and their antimicrobial activity screened, contributing to the understanding of their potential therapeutic applications (Deshmukh et al., 2016).

Safety and Hazards

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidines, including 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research should focus on minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production .

Análisis Bioquímico

Biochemical Properties

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it acts as an inhibitor . The interaction between this compound and DPP-IV involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can have downstream effects on various metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling . By inhibiting DPP-IV, this compound can enhance the activity of incretin hormones, which in turn can improve insulin secretion and glucose uptake in cells. Additionally, this compound may affect gene expression related to metabolic regulation, further influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of DPP-IV, forming a stable complex that prevents the enzyme from interacting with its natural substrates . This binding interaction is facilitated by the specific structural features of the compound, including the chloro and methyl groups, which enhance its affinity for the enzyme. The inhibition of DPP-IV by this compound leads to increased levels of active incretin hormones, which play a crucial role in glucose homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over time Long-term studies have shown that the inhibitory effects on DPP-IV remain consistent, suggesting that the compound maintains its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits DPP-IV activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose regulation and insulin signaling . By inhibiting DPP-IV, the compound increases the levels of active incretin hormones, which enhance insulin secretion and glucose uptake. This interaction with metabolic pathways underscores the potential therapeutic applications of the compound in managing conditions such as type 2 diabetes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The distribution of the compound is influenced by its physicochemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzyme, DPP-IV . The compound’s localization is directed by its structural features, which enable it to penetrate cellular membranes and reach the cytoplasmic compartment. This subcellular localization is crucial for its inhibitory activity and subsequent effects on cellular metabolism.

Propiedades

IUPAC Name |

3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-4-2-10-7-5(9)6(8(13)14)11-12(7)3-4/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHOBOPZSDCKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649351 | |

| Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015846-76-0 | |

| Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Cyclopropylmethoxy)phenyl]propanoic acid](/img/structure/B1370538.png)

![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1370539.png)

![ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B1370542.png)

![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)

![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)